molecular formula C5H4ClN3O2 B079996 N-(2-chloropyridin-4-yl)nitramide CAS No. 14432-13-4

N-(2-chloropyridin-4-yl)nitramide

Cat. No.: B079996
CAS No.: 14432-13-4
M. Wt: 173.56 g/mol
InChI Key: DRJOOIQTFYPKPR-UHFFFAOYSA-N
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Description

N-(2-chloropyridin-4-yl)nitramide is a chemical compound with the molecular formula C5H4ClN3O2 and a molecular weight of 173.557 g/mol . It is known for its applications in various scientific fields due to its unique chemical properties.

Preparation Methods

The synthesis of N-(2-chloropyridin-4-yl)nitramide typically involves the reaction of 4-amino-2-chloropyridine with nitric acid and sulfuric acid . The reaction conditions must be carefully controlled to ensure the desired product is obtained with high purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness.

Chemical Reactions Analysis

N-(2-chloropyridin-4-yl)nitramide undergoes several types of chemical reactions, including:

Common reagents used in these reactions include nitric acid, sulfuric acid, hydrogen gas, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(2-chloropyridin-4-yl)nitramide has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound’s derivatives are studied for their potential biological activities.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of various chemical products.

Mechanism of Action

The mechanism of action of N-(2-chloropyridin-4-yl)nitramide involves its interaction with specific molecular targets and pathways. The exact pathways depend on the context of its application, but generally, it may interact with enzymes or receptors, leading to a cascade of biochemical reactions .

Comparison with Similar Compounds

N-(2-chloropyridin-4-yl)nitramide can be compared with other similar compounds such as:

  • 2-chloro-4-nitroaminopyridine
  • 2-chloro-N-nitropyridin-4-amine
  • 4-nitramino-2-chloropyridine

These compounds share structural similarities but differ in their specific chemical properties and applications. This compound is unique due to its specific reactivity and the range of applications it supports .

Biological Activity

N-(2-chloropyridin-4-yl)nitramide is a chemical compound with significant potential in various biological applications. Its molecular formula is C5_5H4_4ClN3_3O2_2, and it has a molecular weight of 173.557 g/mol. This compound has garnered interest for its biological activities, particularly in the fields of medicine and agriculture.

The synthesis of this compound typically involves the reaction of 4-amino-2-chloropyridine with nitric and sulfuric acids. This process leads to the formation of the nitramide functional group, which is crucial for its biological activity. The compound can undergo various chemical reactions, including oxidation and substitution, which can modify its biological properties.

The mechanism of action for this compound involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to a cascade of biochemical reactions that may result in therapeutic effects or toxicity, depending on the context of use.

Antimicrobial and Insecticidal Properties

Research has indicated that derivatives of this compound exhibit notable antimicrobial and insecticidal activities. For instance, similar compounds have shown effectiveness against various pest species, including aphids, with inhibition rates exceeding 70% . The compound's structure allows it to interact with nicotinic acetylcholine receptors (nAChRs), a mechanism shared with other neonicotinoid insecticides, leading to paralysis and death in target insects .

Cytotoxicity and Genotoxicity

Studies evaluating the cytotoxicity of this compound have shown that it can induce DNA damage in human peripheral blood lymphocytes. The comet assay, used to assess DNA strand breaks, revealed significant increases in both comet frequency and tail length at high concentrations of related compounds . This suggests that while the compound may have beneficial applications, it also poses potential risks regarding genotoxicity.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and its derivatives:

  • Insecticidal Activity : A study demonstrated that derivatives showed an inhibition rate of 74.1% against Sitobion miscanthi, indicating strong potential as an insecticide .
  • Cytotoxic Effects : Research on related compounds found that exposure led to significant cytotoxic effects in human lymphocytes, raising concerns about their safety profile .
  • Environmental Impact : The environmental persistence and effects on non-target organisms have been documented, emphasizing the need for careful assessment when used in agricultural settings .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
InsecticidalInhibition rate: 74.1% against aphids
CytotoxicitySignificant DNA damage in lymphocytes
GenotoxicityIncreased comet frequency and tail length
Environmental ImpactPotential toxicity to non-target organisms

Properties

IUPAC Name

N-(2-chloropyridin-4-yl)nitramide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClN3O2/c6-5-3-4(1-2-7-5)8-9(10)11/h1-3H,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRJOOIQTFYPKPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1N[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70342404
Record name 2-Chloro-4-nitroaminopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70342404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14432-13-4
Record name 2-Chloro-N-nitro-4-pyridinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14432-13-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-4-nitroaminopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70342404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

357.5 g of 2-chloropyridin-4-amine were added in portions to 2.28 l of cold concentrated sulfuric acid. 0.86 l of nitric acid (90%) were slowly added so that the temperature of the reaction mixture always stays below 10° C. After the addition the mixture was stirred for one hour at room temperature and poured into 4 l of water containing 10 kg of ice. 6.2125% (w/v) aqueous NH3 solution were slowly added. The resulting precipitate was filtered, washed with ice water and dried under vacuum to give 316.6 g of the 2-chloro-N-nitropyridin-4-amine. 316.2 g of this intermediate compound were treated with 2.35 l concentrated sulfuric acid and stirred for 30 minutes at 88-94° C. The mixture was cooled to room temperature and poured into 2 l of water containing 5 kg ice. 6.5 l 25% (w/v) aqueous NH3 solution were slowly added. The resulting precipitate was filtered and pre-dried under reduced pressure. Finally the residue was dried by azeotropic distillation with benzene. After crystallization from benzene the title compound was obtained.
Quantity
357.5 g
Type
reactant
Reaction Step One
Quantity
2.28 L
Type
reactant
Reaction Step One
Quantity
0.86 L
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
4 L
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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